2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide
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Overview
Description
2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an isoxazole ring and a pyrazole ring, which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a [2+3] cycloaddition reaction between nitrile oxides and alkenes or alkynes.
Formation of the Pyrazole Ring: The pyrazole ring is often synthesized through the condensation of hydrazines with 1,3-diketones.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production efficiently .
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with Pd/C, sodium borohydride.
Coupling Agents: EDCI, DMAP.
Major Products:
Oxidation Products: Oxidized derivatives of the isoxazole ring.
Reduction Products: Reduced derivatives of the nitro groups.
Substitution Products: Alkylated or acylated derivatives of the benzamide moiety.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Activity: The compound exhibits antimicrobial properties against various bacterial and fungal strains.
Anti-inflammatory Activity: It has potential anti-inflammatory effects by inhibiting specific enzymes involved in the inflammatory process.
Industry:
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase (COX) involved in the inflammatory pathway.
Receptor Binding: It may bind to specific receptors on microbial cells, disrupting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
- **2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE shares similarities with other benzamide derivatives such as:
- N-(4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL)BENZAMIDE
- 2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Uniqueness:
Properties
Molecular Formula |
C23H22N4O3 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(3-methylpyrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H22N4O3/c1-15-12-13-27(25-15)19-10-8-18(9-11-19)24-23(28)20-6-4-5-7-22(20)29-14-21-16(2)26-30-17(21)3/h4-13H,14H2,1-3H3,(H,24,28) |
InChI Key |
CRWFOBRRFAETEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OCC4=C(ON=C4C)C |
Origin of Product |
United States |
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